Agn-PC-006iws

Description

Agn-PC-006iws (CAS No. 1046861-20-4) is an organoboron compound with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol . Its structural features include a boronic acid functional group attached to a substituted aromatic ring, which is critical for its reactivity and applications in cross-coupling reactions, such as Suzuki-Miyaura catalysis. Key physicochemical properties include:

- Log Po/w (XLOGP3): 2.15, indicating moderate lipophilicity .

- Solubility: 0.24 mg/mL in aqueous solutions, classified as "soluble" .

- Synthetic Accessibility: Rated 2.07 (scale: 1 = easy to synthesize; 10 = difficult), implying feasible industrial production .

This compound’s unique combination of reactivity and bioavailability positions it as a candidate for pharmaceutical and materials science applications.

Properties

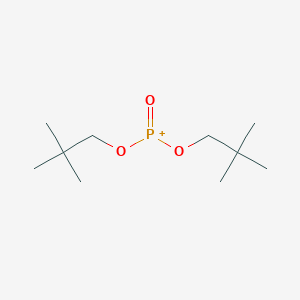

CAS No. |

22289-00-5 |

|---|---|

Molecular Formula |

C10H22O3P+ |

Molecular Weight |

221.25 g/mol |

IUPAC Name |

bis(2,2-dimethylpropoxy)-oxophosphanium |

InChI |

InChI=1S/C10H22O3P/c1-9(2,3)7-12-14(11)13-8-10(4,5)6/h7-8H2,1-6H3/q+1 |

InChI Key |

JHVGCAWQXXUXPC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)CO[P+](=O)OCC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

The preparation of Agn-PC-006iws involves several synthetic routes and reaction conditions. Common methods include:

Template Method: This method requires a prefabricated template with quantities of pores to pattern the nanowires.

Electrochemical Method: This involves the use of electrochemical cells to synthesize the compound.

Wet Chemical Method: This method uses chemical reactions in a liquid phase to produce the compound.

Polyol Method: This involves the reduction of metal precursors in a polyol medium.

Chemical Reactions Analysis

Agn-PC-006iws undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the loss of electrons from the compound.

Reduction: This reaction involves the gain of electrons by the compound.

Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another.

Common reagents and conditions used in these reactions include hydrohalic acids (HX) for electrophilic addition reactions, and specific reagents for hydration, halogenation, and hydrohalogenation . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Agn-PC-006iws has a wide range of scientific research applications, including:

Chemistry: It is used in the synthesis of various chemical compounds and materials.

Biology: It is used in biological studies to understand cellular processes and mechanisms.

Industry: It is used in the production of materials with specific properties, such as high electrical conductivity and thermal stability

Mechanism of Action

The mechanism of action of Agn-PC-006iws involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity. This can lead to various biological and chemical effects, depending on the specific targets and pathways involved .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Agn-PC-006iws is compared with two structurally analogous boronic acids (Table 1):

Table 1: Comparative Physicochemical Properties

Key Observations:

Molecular Weight and Solubility : this compound exhibits higher solubility (0.24 mg/mL) compared to its analogs, likely due to its lower molecular weight and optimal halogen substitution pattern . Reduced solubility in analogs (e.g., 0.09 mg/mL for the dichloro derivative) may limit their utility in aqueous reaction systems or oral drug formulations .

Lipophilicity : The dichloro analog (Log P = 3.05) is more lipophilic, which could enhance membrane permeability but reduce water compatibility. This compound strikes a balance between solubility and reactivity .

BBB Permeability : this compound is uniquely BBB-permeable among the three, suggesting CNS-targeted applications, whereas analogs may be restricted to peripheral uses .

Functional and Pharmacological Comparisons

Reactivity in Cross-Coupling Reactions:

- This compound is synthesized using palladium catalysis in a tetrahydrofuran/water system at 75°C . Its bromo and chloro substituents enhance electrophilicity, favoring aryl-aryl bond formation.

- The dichloro analog’s steric hindrance may reduce reaction yields in sterically demanding catalytic systems .

Pharmacokinetic Predictions:

- In contrast, the dichloro analog’s higher Log P may increase CYP binding affinity .

- Dosing Considerations : this compound’ high bioavailability and BBB penetration could enable lower doses in CNS therapies compared to peripherally acting analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.